molecular formula C14H9ClF2N2O3S B2522380 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide CAS No. 301235-01-8

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide

Cat. No.: B2522380
CAS No.: 301235-01-8
M. Wt: 358.74
InChI Key: AYIINDBMDKGNNZ-UHFFFAOYSA-N
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Description

4-Chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide is a benzamide derivative featuring a chloro substituent at the 4-position, a nitro group at the 3-position of the benzamide core, and a difluoromethylsulfanyl (-S-CF₂H) moiety attached to the para position of the aniline ring. This compound’s structure combines electron-withdrawing groups (Cl, NO₂) and a sulfur-containing fluorinated substituent, which may influence its physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity.

Properties

IUPAC Name

4-chloro-N-[4-(difluoromethylsulfanyl)phenyl]-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF2N2O3S/c15-11-6-1-8(7-12(11)19(21)22)13(20)18-9-2-4-10(5-3-9)23-14(16)17/h1-7,14H,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYIINDBMDKGNNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])SC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Chlorination: The addition of a chloro group to the benzene ring.

    Formation of the Sulfanyl Group:

    Amidation: The final step involves the formation of the benzamide moiety.

Each of these steps requires specific reaction conditions, such as the use of strong acids for nitration, chlorinating agents for chlorination, and appropriate reagents for the formation of the sulfanyl and amide groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction conditions and optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution of the chloro group can result in various substituted benzamides.

Scientific Research Applications

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Effects: Sulfanyl vs. Sulfonyl Groups

A closely related analog, 4-chloro-N-{3-[(difluoromethyl)sulfonyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide (), replaces the sulfanyl (-S-) group with a sulfonyl (-SO₂-) moiety. Key differences include:

  • Metabolic Stability : Sulfonyl groups may enhance oxidative stability compared to sulfanyl groups, which are more prone to metabolic oxidation.
  • Biological Activity : Sulfonyl-containing benzamides (e.g., pesticidal agents like diflubenzuron; ) often exhibit insect growth regulatory activity, suggesting that the sulfanyl variant might retain similar functionalities with modified pharmacokinetics .

Nitro Group vs. Heterocyclic Substituents

The 3-nitro group in the target compound contrasts with heterocyclic substituents in analogs such as N-(((4-chloro-3-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)phenyl)amino)carbonyl)-2,6-difluorobenzamide (fluazuron; ) and triazole/thiadiazole-containing benzamides ().

  • Biological Targets : Nitro groups are common in herbicides and antimicrobials, whereas heterocycles like triazoles are prevalent in fungicides. This suggests divergent applications despite structural similarities .

Fluorinated Moieties: Difluoromethyl vs. Trifluoromethyl

Compounds such as fluazuron () and 3-chloro-N-phenyl-phthalimide () incorporate trifluoromethyl (-CF₃) groups. In contrast, the target compound’s difluoromethyl (-CF₂H) group offers:

  • Reduced Lipophilicity : -CF₂H is less lipophilic than -CF₃, which may improve aqueous solubility but reduce membrane permeability.

Comparative Data Table

Compound Name Key Substituents Potential Applications Notable Properties References
4-Chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide Cl, NO₂, -S-CF₂H Pesticides, Pharmaceuticals High electrophilicity, moderate stability
4-Chloro-N-{3-[(difluoromethyl)sulfonyl]phenyl}-3-(morpholin-4-ylsulfonyl)benzamide Cl, -SO₂-CF₂H, morpholine-SO₂ Polymer synthesis, Drug design Enhanced stability, electron-withdrawing
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Cl, -NH-CO-, F Insect growth regulator Chitin synthesis inhibition
3-Chloro-N-phenyl-phthalimide Cl, phthalimide core Polymer monomer High thermal stability

Research Implications and Gaps

  • Synthetic Utility : The target compound’s nitro group could facilitate further functionalization (e.g., reduction to amine), a strategy less feasible in sulfonyl or heterocyclic analogs .
  • Computational Studies : Molecular docking could clarify how the sulfanyl group influences binding compared to sulfonyl variants in pesticidal proteins .

Biological Activity

4-chloro-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-nitrobenzamide is a complex organic compound with the molecular formula C13_{13}H9_9ClF2_2N2_2O4_4S. This compound features a sulfonamide functional group, which is significant in pharmaceuticals due to its biological activity. The presence of chlorine and difluoromethyl groups enhances its chemical properties, potentially leading to various biological applications.

The molecular structure of this compound includes several functional groups that contribute to its biological activity:

Property Details
Molecular Weight 394.80 g/mol
Chemical Formula C13_{13}H9_9ClF2_2N2_2O4_4S
Functional Groups Chlorine, difluoromethyl, sulfonamide
Potential Applications Antitumor activity, enzyme inhibition

Preliminary studies indicate that compounds with similar structures may interact with cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This suggests that this compound could exhibit similar properties, potentially functioning as an inhibitor of CDKs and affecting cell proliferation.

Case Studies

  • Inhibition of Enzymatic Activity : Research has shown that compounds related to this compound can inhibit dihydrofolate reductase (DHFR), a critical enzyme in DNA synthesis. This inhibition can lead to reduced cellular proliferation in cancer cells, making it a candidate for further investigation in cancer therapy .
  • Antitumor Effects : In a study involving benzamide derivatives, compounds structurally similar to this compound demonstrated significant antitumor effects in vivo. Patients treated with these compounds showed prolonged survival rates, highlighting their potential therapeutic benefits .

Research Findings

Various studies have explored the biological activity of benzamide derivatives, focusing on their interactions with specific targets:

  • CDK Inhibition : Compounds similar to this compound exhibited binding affinity towards CDKs, suggesting a mechanism for their antiproliferative effects .
  • Structural Analysis : The unique combination of functional groups in this compound enhances its stability and interaction with biological targets compared to simpler analogs. The difluoromethyl group may play a role in increasing lipophilicity and membrane permeability, facilitating better bioavailability .

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